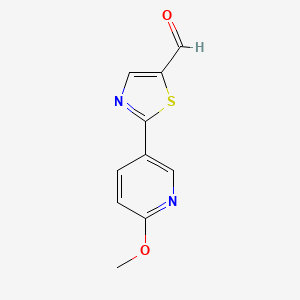

2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

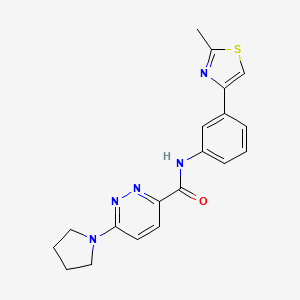

“2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 .

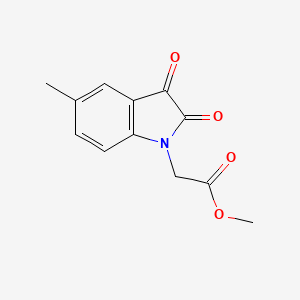

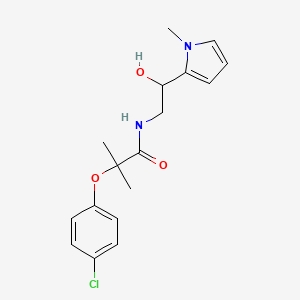

Molecular Structure Analysis

The molecular structure of “2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde” involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar and characterized by significant pi-electron delocalization, contributing to its aromaticity .Chemical Reactions Analysis

Thiazole compounds, including “2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde”, can undergo various chemical reactions. For instance, the thiazole ring in these compounds can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Scientific Research Applications

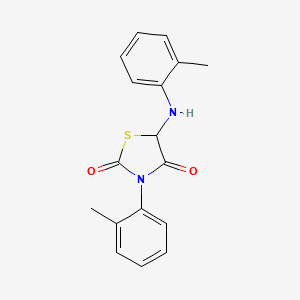

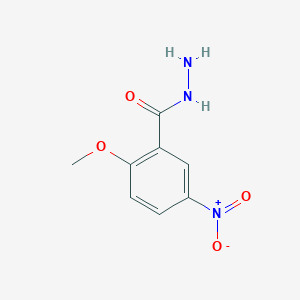

- Antinociceptive and Anti-Inflammatory Activity : 2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde has been used as a reactant in the synthesis of benzothiazine N-acylhydrazones. These derivatives have shown potential antinociceptive (pain-relieving) and anti-inflammatory effects .

Medicinal Chemistry and Drug Development

Future Directions

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It’s known that thiazole aldehyde derivatives, like our compound, can undergo the baylis–hillman reaction . This reaction involves the addition of an activated alkene to an aldehyde in the presence of a tertiary amine catalyst .

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways could be influenced.

Result of Action

Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that the compound could have potential antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects.

properties

IUPAC Name |

2-(6-methoxypyridin-3-yl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-9-3-2-7(4-11-9)10-12-5-8(6-13)15-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKDCAUFUJLUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NC=C(S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)